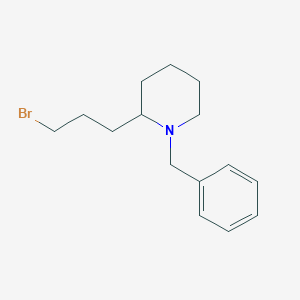![molecular formula C7H9N3 B13978278 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a fused pyrrole and pyridine ring system. The presence of the amine group at the 6-position of the pyridine ring further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-azaindole with bromine in the presence of acetic acid and dichloromethane at 0°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in the development of bioactive molecules with potential therapeutic effects.
Medicine: The compound and its derivatives are being investigated for their potential as inhibitors of specific enzymes and receptors, making them candidates for drug development.
Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of abnormal cell growth, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors.
Uniqueness
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine stands out due to its specific structural features and the presence of the amine group at the 6-position, which imparts unique reactivity and potential biological activity. Its ability to inhibit specific kinases and modulate signaling pathways further distinguishes it from other similar compounds.
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine |
InChI |
InChI=1S/C7H9N3/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2,(H2,8,10) |
InChIキー |
AQCBYPNLAJNHLZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=NC=C2CN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


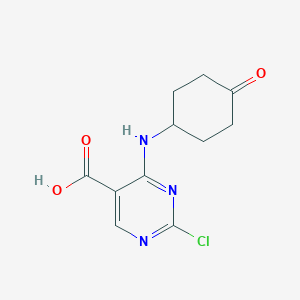
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)

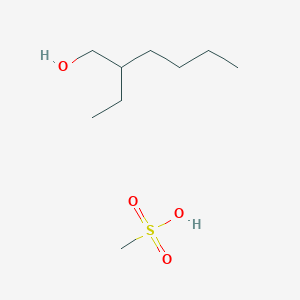

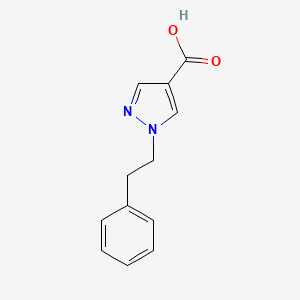

![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
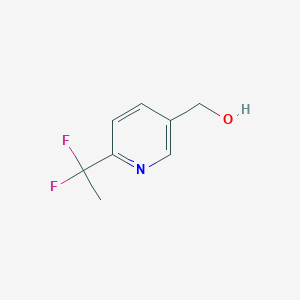

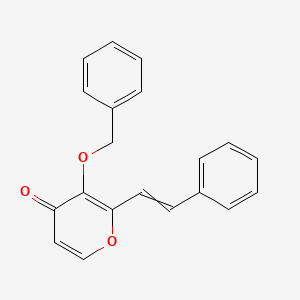
![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
